Methyl 6-fluoropyridazine-3-carboxylate
Description
Historical Context of Fluorinated Pyridazine Research
The study of fluorinated pyridazines emerged as a specialized niche within heterocyclic chemistry during the late 20th century, paralleling the broader rise of organofluorine compounds in pharmaceuticals. The first fluoro-pharmaceutical, fludrocortisone, was introduced in 1954, but fluorinated pyridazines gained prominence later, particularly with advancements in synthetic methodologies such as the Diaza-Wittig reaction. Early research focused on modifying pyridazine cores to enhance their physicochemical properties, leveraging fluorine’s unique electronegativity and metabolic stability. By the 2010s, innovations in stereoselective fluorination enabled the targeted synthesis of compounds like methyl 6-fluoropyridazine-3-carboxylate, marking a shift toward precision in heterocyclic design.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic value of fluorinated heterocycles. The pyridazine ring, a six-membered diazine, gains enhanced hydrogen-bonding capacity and conformational rigidity upon fluorination, which critically influences its interactions in biological systems. For instance, fluorine’s electron-withdrawing effects stabilize the carboxylate moiety, making this compound a versatile intermediate for synthesizing bioactive molecules.
Table 1: Key Property Modifications via Fluorination in Pyridazines
These modifications have propelled fluorinated pyridazines into roles as kinase inhibitors and antibacterial agents, underscoring their centrality in medicinal chemistry.
Current Research Landscape and Challenges
Contemporary studies prioritize enantioselective synthesis and functionalization of fluorinated pyridazines. Despite advances, challenges persist in achieving stereochemical purity, particularly for sp³-hybridized fluorinated carbons. For example, this compound’s synthesis often requires multistep routes starting from 1,3-diketones, with yields sensitive to reaction conditions. Additionally, the limited commercial availability of chiral fluorinated building blocks complicates large-scale production.
Recent efforts have focused on leveraging microwave-assisted reactions and fluorinated Wittig reagents to streamline synthesis. However, the inherent lability of the C–F bond in certain pH environments remains a hurdle for applications requiring prolonged stability. Researchers are also exploring computational models to predict fluorination sites that maximize bioactivity while minimizing synthetic complexity.
Properties
IUPAC Name |
methyl 6-fluoropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIKYPTIWDOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-57-5 | |
| Record name | methyl 6-fluoropyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoropyridazine-3-carboxylate typically involves the fluorination of pyridazine derivatives. One common method includes the reaction of 6-fluoronicotinic acid with methanol in the presence of (trimethylsilyl)diazomethane . The reaction is carried out at room temperature, resulting in the formation of the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Methyl 6-fluoropyridazine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 6-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
Key analogs differ primarily in substituents at position 6 and the ester group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Reactivity: Chlorine at position 6 (e.g., methyl 6-chloro-3-pyridazinecarboxylate) facilitates nucleophilic substitution reactions with amines, as demonstrated in the synthesis of 6-alkylamino derivatives. Fluorine, being a poorer leaving group, may require harsher conditions (e.g., elevated temperatures or stronger nucleophiles) for analogous reactions.
- Electronic Effects : The methoxy group (electron-donating) in methyl 6-methoxypyridazine-3-carboxylate reduces ring electrophilicity, contrasting with fluorine’s electron-withdrawing nature, which enhances reactivity toward electrophilic aromatic substitution.
- Lipophilicity : Ethyl esters (e.g., ethyl pyridazine-3-carboxylate) exhibit higher logP values than methyl esters, influencing membrane permeability in drug candidates.
Functionalized Pyridazine Derivatives
More complex analogs feature fused rings or additional functional groups:
Key Findings :
- Fused Rings : Imidazo-pyridazine derivatives (e.g., CAS 1150566-27-0) show enhanced binding to kinase ATP pockets due to planar fused-ring systems.
- Trifluoromethyl Groups : The presence of CF₃ groups (e.g., in CAS 478067-01-5) improves metabolic stability and target affinity in inflammatory pathways.
Biological Activity
Methyl 6-fluoropyridazine-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound contains a pyridazine ring substituted with a fluorine atom and a carboxylate group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and bioavailability, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that fluorinated compounds can exhibit altered binding affinities compared to their non-fluorinated counterparts due to the electronegative nature of fluorine, which influences molecular interactions.
- Enzyme Inhibition : Fluorinated derivatives often act as enzyme inhibitors. For instance, studies have shown that modifications at the 6-position of pyridazines can lead to increased potency against various enzymes, including those involved in cancer pathways .
- Receptor Binding : The compound may also interact with specific receptors, influencing signaling pathways critical for cell proliferation and survival. This interaction could lead to therapeutic effects in oncology or other diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Properties
In a recent study, this compound was evaluated for its anticancer properties against various human cancer cell lines. The compound exhibited selective cytotoxicity, particularly towards aggressive tumor types such as HeLa cells. The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific enzymes implicated in cancer metabolism. The results indicated that this compound could effectively reduce enzyme activity by disrupting substrate binding. This inhibition was quantitatively assessed using kinetic assays, revealing an IC50 value that suggests strong potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
